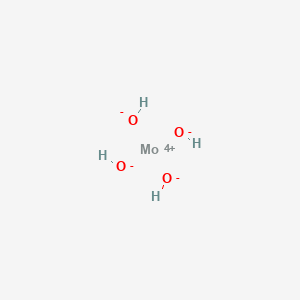

Molybdenum hydroxide

Description

Properties

CAS No. |

126853-99-4 |

|---|---|

Molecular Formula |

H4MoO4 |

Molecular Weight |

164.0 |

IUPAC Name |

molybdenum(4+);tetrahydroxide |

InChI |

InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 |

InChI Key |

GDXTWKJNMJAERW-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Mo+4] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mo+4] |

Origin of Product |

United States |

Foundational & Exploratory

Molybdenum (III) Hydroxide: A Technical Overview of its Chemical Properties for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of molybdenum (III) hydroxide (B78521), Mo(OH)₃, a compound of increasing interest in various research and development sectors, including catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, reactivity, and thermal stability, supported by experimental protocols and data visualizations.

Core Chemical Properties

Molybdenum (III) hydroxide is an inorganic compound with the chemical formula Mo(OH)₃. It is typically observed as a brown or greenish precipitate. Due to its trivalent oxidation state, Mo(OH)₃ plays a role as a precursor in the synthesis of other molybdenum (III) compounds and materials.

| Property | Data | Reference |

| Molecular Formula | Mo(OH)₃ | [1] |

| Molecular Weight | 147.98 g/mol | [1] |

| Appearance | Brown/green precipitate | |

| Solubility Product (Ksp) | Data not available in reviewed literature | |

| Standard Enthalpy of Formation (ΔfH°) | Data not available in reviewed literature | |

| Decomposition Temperature | Data not available in reviewed literature |

Synthesis of Molybdenum (III) Hydroxide

Molybdenum (III) hydroxide is primarily synthesized through the precipitation of a molybdenum (III) salt from an aqueous solution by the addition of a hydroxide base. The general reaction is as follows:

Mo³⁺(aq) + 3OH⁻(aq) → Mo(OH)₃(s)

A typical laboratory-scale synthesis involves the reaction of a molybdenum (III) halide, such as molybdenum (III) chloride (MoCl₃), with a strong base like sodium hydroxide (NaOH).

Experimental Protocol: Precipitation Method

This protocol describes a representative method for the synthesis of molybdenum (III) hydroxide via precipitation.

Materials:

-

Molybdenum (III) chloride (MoCl₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glove box

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of molybdenum (III) chloride by dissolving a known quantity in deoxygenated, deionized water under an inert atmosphere to prevent oxidation of the Mo(III) ion.

-

Prepare a stoichiometric solution of sodium hydroxide in deoxygenated, deionized water.

-

-

Precipitation:

-

Slowly add the sodium hydroxide solution to the molybdenum (III) chloride solution dropwise while stirring vigorously under an inert atmosphere.

-

A brown or greenish precipitate of molybdenum (III) hydroxide will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration using a Buchner funnel or by centrifugation.

-

Wash the precipitate several times with deoxygenated, deionized water to remove any soluble impurities.

-

Dry the purified molybdenum (III) hydroxide precipitate under vacuum or a stream of inert gas.

-

Characterization: The resulting precipitate can be characterized using various analytical techniques to confirm its identity and purity. These methods include:

-

X-ray Diffraction (XRD): To determine the crystal structure of the compound.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitate.

-

Thermogravimetric Analysis (TGA): To study its thermal decomposition behavior.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the hydroxide groups.

Reactivity and Chemical Behavior

Molybdenum (III) hydroxide is a basic hydroxide. It is expected to react with acids to form the corresponding molybdenum (III) salt and water.

Mo(OH)₃(s) + 3H⁺(aq) → Mo³⁺(aq) + 3H₂O(l)

Due to the tendency of Mo(III) to be oxidized, Mo(OH)₃ is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of higher oxidation state molybdenum compounds. Therefore, handling and storage under an inert atmosphere are recommended to maintain its purity.

Thermal Stability and Decomposition

2Mo(OH)₃(s) → Mo₂O₃(s) + 3H₂O(g)

Thermogravimetric analysis (TGA) would be the primary technique to determine the precise decomposition temperature and study the mass loss associated with the dehydration process. The thermal behavior of various molybdenum oxides and precursors has been studied, indicating that the final product upon heating would be a more stable oxide of molybdenum.[2]

Future Research Directions

The limited availability of quantitative data for molybdenum (III) hydroxide presents several opportunities for future research. Experimental determination of its solubility product (Ksp) would provide valuable insights into its behavior in aqueous solutions. A detailed study of its thermal decomposition using techniques like TGA coupled with mass spectrometry would elucidate the exact decomposition pathway and temperatures. Furthermore, the investigation of its catalytic properties and its potential as a precursor for novel molybdenum-based materials could open up new applications in various fields of science and technology.

References

An In-depth Technical Guide on the Crystal Structure of Molybdenum (IV) Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research reveals a notable absence of detailed crystallographic data for molybdenum (IV) hydroxide (B78521) (Mo(OH)₄) in peer-reviewed literature and structural databases. Therefore, this guide focuses on the well-characterized and structurally related Molybdenum (IV) Oxide (MoO₂), which features the same oxidation state for molybdenum. The data and protocols presented herein pertain to MoO₂ as a proxy to provide relevant structural and experimental insights.

Introduction to Molybdenum (IV) Oxide (MoO₂)

Molybdenum (IV) oxide, or molybdenum dioxide (MoO₂), is a violet-colored solid known for its metallic conductivity. It serves as a crucial compound in various industrial applications, including as a catalyst for alcohol dehydrogenation and hydrocarbon reformation, and as a promising anode material for lithium-ion batteries. MoO₂ crystallizes in several polymorphic forms, with the most common being a distorted rutile structure. This distortion is due to Mo-Mo bonding, which gives the material its characteristic metallic properties.

Crystal Structure of Molybdenum (IV) Oxide (MoO₂)

Molybdenum (IV) oxide primarily crystallizes in a monoclinic distorted rutile structure, although other polymorphs, such as a tetragonal and an orthorhombic phase, are also known.[1][2] The distortion from the ideal rutile structure arises from the off-center position of the molybdenum atoms within the oxygen octahedra, leading to alternating short and long Mo-Mo distances.[1] The short Mo-Mo distance of 251 pm is indicative of metal-metal bonding.[1]

Crystallographic Data

The quantitative crystallographic data for the most commonly cited polymorphs of MoO₂ are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Monoclinic MoO₂ (P2₁/c)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][3] |

| Space Group | P2₁/c | [2][3] |

| Lattice Constants | a = 5.6109 Å | [2][3] |

| b = 4.8562 Å | [2][3] | |

| c = 5.6285 Å | [2][3] | |

| β = 120.94° | ||

| Unit Cell Volume | 131.3 ų | |

| Density | 6.47 g/cm³ | [1] |

Table 2: Crystallographic Data for Tetragonal MoO₂ (P4₂/mnm)

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4] |

| Space Group | P4₂/mnm (No. 136) | [4] |

| Lattice Constants | a = 4.64 Å | [4] |

| b = 4.64 Å | [4] | |

| c = 3.19 Å | [4] | |

| α, β, γ = 90° | [4] | |

| Unit Cell Volume | 68.55 ų | [4] |

| Density | 6.20 g/cm³ | [4] |

Table 3: Bond Distances and Coordination Environment for MoO₂ Polymorphs

| Polymorph | Mo⁴⁺ Coordination | Mo-O Bond Lengths (Å) | O²⁻ Coordination | Reference |

| Tetragonal (P4₂/mnm) | Distorted Octahedral (6 O²⁻) | 2 x 2.00 (shorter), 4 x 2.05 (longer) | Trigonal Planar (3 Mo⁴⁺) | [4] |

| Monoclinic (P2₁/c) | Distorted Octahedral (6 O²⁻) | Ranging from 2.02 to 2.11 | Distorted Trigonal Planar (3 Mo⁴⁺) | [5] |

| Orthorhombic (Fddd) | Octahedral (6 O²⁻) | Ranging from 2.06 to 2.14 | Distorted Trigonal Non-coplanar (3 Mo⁴⁺) |

Experimental Protocols

The synthesis of high-quality crystalline MoO₂ can be achieved through various methods. Below are detailed methodologies for key cited experiments.

Synthesis of MoO₂ Single Crystals via Chemical Vapor Transport (CVT)

This method is suitable for obtaining high-purity single crystals for detailed physical property measurements.[1][6]

-

Precursor Materials: Molybdenum (IV) oxide (MoO₂) powder, Iodine (I₂) as a transport agent.

-

Apparatus: Quartz ampoule, tube furnace with a two-zone temperature gradient.

-

Methodology:

-

Place MoO₂ powder at one end of a quartz ampoule.

-

Introduce a small amount of iodine into the ampoule.

-

Evacuate the ampoule to a high vacuum and seal it.

-

Place the sealed ampoule in a two-zone tube furnace. The end with the MoO₂ powder (source zone) is heated to a higher temperature (e.g., 900-1000 °C), while the other end (growth zone) is maintained at a slightly lower temperature (e.g., 800-900 °C).

-

At the high temperature, MoO₂ reacts with iodine to form a volatile gaseous species, MoO₂I₂.[1]

-

This gaseous complex diffuses to the cooler end of the ampoule, where it decomposes, depositing single crystals of MoO₂ and releasing iodine, which then cycles back to the source zone.

-

The process is typically run for several days to a week to grow crystals of sufficient size.

-

Hydrothermal Synthesis of MoO₂ Nanostructures

This solution-based method is effective for producing nanostructured MoO₂ powders.[7]

-

Precursor Materials: Molybdenyl acetylacetonate (B107027) (MoO₂(acac)₂), distilled water, absolute ethanol (B145695).

-

Apparatus: Teflon-lined stainless steel autoclave, magnetic stirrer, centrifuge, vacuum drying oven.

-

Methodology:

-

Dissolve 0.1 g of molybdenyl acetylacetonate in a mixed solution of 41 ml distilled water and 9 ml absolute ethanol.

-

Stir the mixture for one hour at room temperature to ensure homogeneity.

-

Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 20 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by high-speed centrifugation.

-

Wash the product with distilled water and ethanol three times to remove any unreacted precursors and byproducts.

-

Dry the final MoO₂ powder at 50 °C in a vacuum oven.[7]

-

Synthesis of MoO₂ via Reduction of MoO₃

This is a common solid-state reaction method for producing polycrystalline MoO₂.[1]

-

Precursor Materials: Molybdenum trioxide (MoO₃) powder, Molybdenum (Mo) powder.

-

Apparatus: High-temperature tube furnace, alumina (B75360) crucible, inert gas supply (e.g., Argon).

-

Methodology:

-

Mix MoO₃ and Mo powders in a stoichiometric ratio (2:1 molar ratio).

-

Thoroughly grind the mixture to ensure intimate contact between the reactants.

-

Place the powder mixture in an alumina crucible and load it into a tube furnace.

-

Heat the furnace to 800 °C under a continuous flow of an inert gas.

-

Maintain the temperature for 70 hours to ensure complete reaction.[1]

-

After the reaction period, cool the furnace down to room temperature under the inert atmosphere to prevent re-oxidation.

-

Characterization Workflow

A typical workflow for the synthesis and characterization of crystalline MoO₂ involves several key steps, from precursor selection to detailed structural and property analysis.

Caption: Experimental workflow for the synthesis and characterization of crystalline MoO₂.

References

- 1. Molybdenum dioxide - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of MoO2 nanodumbbells [bio-protocol.org]

Synthesis of Amorphous Molybdenum Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for amorphous molybdenum hydroxide (B78521) and related hydrated oxide materials. The amorphous nature of these compounds offers unique properties valuable in catalysis, energy storage, and biomedical applications. This document details experimental protocols, presents available quantitative data for comparison, and illustrates the synthesis workflows through logical diagrams.

Chemical Precipitation of Molybdenum(V) Hydroxide

Chemical precipitation is a straightforward and effective method for synthesizing amorphous molybdenum hydroxide. This technique involves the reduction of a molybdenum(VI) precursor to molybdenum(V), followed by precipitation through pH adjustment. The resulting material is typically amorphous as confirmed by X-ray diffraction (XRD).

Experimental Protocol

A detailed study outlines the conditions for the precipitation of molybdenum(V) hydroxide.[1][2] The following protocol is based on this work:

-

Precursor Solution Preparation: Prepare an aqueous solution of a molybdenum(VI) salt, such as ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or sodium molybdate (B1676688) (Na₂MoO₄).

-

Reduction of Mo(VI) to Mo(V): Add a reducing agent, such as hydrazine (B178648) (N₂H₄), to the molybdenum(VI) solution. The reduction is typically carried out in a 1-2M hydrochloric acid solution.[2]

-

pH Adjustment and Precipitation: Adjust the pH of the solution to a range of 5.0-5.8 to induce the precipitation of molybdenum(V) hydroxide.[1][2] This can be achieved by the addition of a base, such as ammonium hydroxide or sodium hydroxide.

-

Aging and Solid-Liquid Separation: Allow the precipitate to age in the solution. The duration of aging can influence the particle characteristics. Following aging, separate the precipitate from the solution by centrifugation or filtration.

-

Washing and Drying: Wash the collected precipitate several times with deionized water and a suitable solvent like ethanol (B145695) to remove any remaining ions. Dry the final product under vacuum at a low temperature to obtain the amorphous molybdenum(V) hydroxide powder.

Experimental Workflow: Chemical Precipitation

Caption: Workflow for the chemical precipitation of amorphous molybdenum(V) hydroxide.

Quantitative Data: Chemical Precipitation

| Parameter | Value/Range | Reference |

| Molybdenum Concentration | > 1 mg/mL | [1] |

| Precipitation pH | 5.0 - 5.8 | [1][2] |

| Precipitation Yield | ~97.5% | [1] |

| Collector for low concentrations | Zirconium (Zr/Mo w/w ratio ≥ 20) | [1][2] |

Sol-Gel Synthesis of Amorphous Hydrated Molybdenum Oxide

The sol-gel method provides a versatile route to produce amorphous, hydrated molybdenum oxides, which are chemically similar to this compound. This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network. The resulting materials are often amorphous with high surface areas.

Experimental Protocol

The following protocol is adapted from a method for synthesizing monolithic molybdenum oxide aerogels and xerogels.[3]

-

Precursor Preparation: Start with a molybdenum alkoxide precursor, such as molybdenum(V) isopropoxide (Mo(OC₃H₇)₅).

-

Solvent Exchange: Dissolve the precursor in a suitable solvent like isopropanol (B130326). The isopropanol is then removed by vacuum evaporation and replaced with acetonitrile (B52724) (CH₃CN).

-

Sol Formation (Hydrolysis and Condensation): Add nitric acid and water to the solution with vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a stable polymeric sol.

-

Gelation: Allow the sol to age, during which it will form a gel.

-

Drying:

-

Xerogel: Dry the gel under ambient or slightly elevated temperatures.

-

Aerogel: Use supercritical drying to remove the solvent while preserving the porous structure, resulting in a low-density aerogel.

-

-

Characterization: The as-prepared materials are typically amorphous, hydrated molybdenum oxides.[3]

Experimental Workflow: Sol-Gel Synthesis

Caption: Workflow for the sol-gel synthesis of amorphous hydrated molybdenum oxide.

Quantitative Data: Sol-Gel Synthesis

| Property | Value/Range | Reference |

| Product Form | Monolithic xerogels and aerogels | [3] |

| Aerogel Density | 0.15 - 0.30 g/cm³ | [3] |

| Aerogel Surface Area | 150 - 180 m²/g | [3] |

| Crystallization Temperature | Orthorhombic MoO₃ forms upon heating to 400°C | [3] |

Electrodeposition of Amorphous this compound

Electrodeposition is a technique where a material is deposited onto a conductive substrate from a solution containing the desired ions by applying an electrical potential. This method can be used to synthesize thin films of amorphous this compound.

Experimental Protocol

The following protocol is based on a reported attempt to synthesize this compound via electrodeposition.[4]

-

Electrolyte Preparation: Prepare an aqueous solution of a molybdenum precursor, such as molybdenum(V) chloride (MoCl₅).

-

Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell. The working electrode can be a conductive substrate like nickel foam, a platinum foil can serve as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE) should be used.

-

Electrodeposition Process: Immerse the electrodes in the electrolyte. Apply a constant potential or current to the working electrode to initiate the deposition of the this compound film.

-

Post-Deposition Treatment: After deposition, rinse the coated substrate with deionized water to remove residual electrolyte and then dry it under controlled conditions (e.g., in a vacuum oven at a low temperature).

-

Characterization: The resulting brown/black product on the substrate is reported to be amorphous as determined by XRD.[4]

Experimental Workflow: Electrodeposition

Caption: Workflow for the electrodeposition of amorphous this compound.

Quantitative Data: Electrodeposition

Quantitative data for the direct electrodeposition of amorphous this compound is not well-documented in the provided literature. Key parameters to be determined experimentally would include:

| Parameter | Description |

| Deposition Potential/Current Density | The applied potential or current density that results in the desired film. |

| Deposition Time | The duration of the electrodeposition process, which affects film thickness. |

| Electrolyte Concentration | The concentration of the MoCl₅ precursor in the aqueous solution. |

| pH of Electrolyte | The pH of the solution, which can significantly influence the deposition process. |

| Film Thickness | The thickness of the deposited amorphous this compound layer. |

| Faradaic Efficiency | The efficiency of the charge transfer in forming the desired product. |

This guide provides a foundational understanding of the synthesis of amorphous this compound. Researchers are encouraged to use these protocols as a starting point and to optimize the parameters for their specific applications. Further characterization using techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of molybdenum and Transmission Electron Microscopy (TEM) to study the morphology is highly recommended.

References

An In-depth Technical Guide to the Oxidation States and Stability of Molybdenum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Molybdenum, a transition metal with a rich and complex chemistry, exhibits a wide range of oxidation states, from -2 to +6. This versatility is central to its diverse applications, from industrial catalysis to its essential role in biological systems. For researchers, scientists, and professionals in drug development, a thorough understanding of the oxidation states of molybdenum hydroxides and their stability is paramount for harnessing their potential in catalysis, drug delivery, and as active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the core principles governing the stability of molybdenum hydroxides, detailed experimental protocols for their synthesis and characterization, and insights into their relevance in pharmaceutical sciences.

Oxidation States and Stability of Molybdenum Hydroxides

The stability of molybdenum hydroxides is intricately linked to their oxidation state and the pH of the surrounding environment. The aqueous chemistry of molybdenum is dominated by the +3, +4, +5, and +6 oxidation states. The relative stability of these species is best visualized through Pourbaix (Eh-pH) diagrams, which map the thermodynamic stability of a metal's various phases as a function of electrochemical potential (Eh) and pH.

In its compounds, molybdenum can exhibit all oxidation states from -II to +VI.[1] The most stable and common oxidation states are +4 and +6.[2][3] The chemistry of molybdenum in its higher oxidation states is dominated by oxo-species.[4]

Molybdenum(III) Hydroxide (B78521) (Mo(OH)₃)

Molybdenum in the +3 oxidation state can exist as the Mo³⁺ cation in acidic solutions under carefully controlled conditions.[2] Upon increasing the pH, a brown/green precipitate of molybdenum(III) hydroxide, Mo(OH)₃, is formed.[5] Aqueous solutions of molybdenum(III) are susceptible to oxidation by air, transitioning to molybdenum(V) and (VI) states.[1] In near-neutral pH solutions, the uncharged species Mo(OH)₃⁰ is the predominant dissolved form of Mo(III).

Molybdenum(IV) Hydroxide (Mo(OH)₄)

The +4 oxidation state of molybdenum is found in the form of molybdenum dioxide (MoO₂), a brown or black solid.[6][7] In aqueous systems, this can be considered the dehydrated form of molybdenum(IV) hydroxide, Mo(OH)₄. MoO₂ is a stable oxide of molybdenum.[6][7] The Pourbaix diagram for molybdenum indicates that MoO₂ is the stable solid phase over a wide range of acidic and neutral pH values under reducing conditions.[8][9]

Molybdenum(V) Hydroxide (MoO(OH)₃)

The +5 oxidation state of molybdenum is often found as the oxo-hydroxide, MoO(OH)₃. This species can be formed through the reduction of molybdate(VI) solutions.[10] The precipitation of molybdenum(V) as a hydroxide has been studied, with optimal precipitation occurring between pH 5 and 5.8.[4] Molybdenum(V) species are known to form intensely deep blue compounds, often referred to as "molybdenum blues," which are mixed-valence Mo(V)-Mo(VI) oxides.[5]

Molybdenum(VI) Hydroxide (MoO₂(OH)₂) / Molybdic Acid (H₂MoO₄)

The most stable oxidation state for molybdenum in aqueous solution is +6.[5] In this state, it exists predominantly as the molybdate (B1676688) anion (MoO₄²⁻) in neutral to alkaline solutions.[2][11] As the pH is lowered, the molybdate ion protonates to form various polyoxomolybdate species and, in strongly acidic solutions, may form molybdic acid, which can be represented as MoO₂(OH)₂ or H₂MoO₄. Molybdenum trioxide (MoO₃), a white or slightly yellowish solid, is the anhydrous form of molybdic acid.[3][12]

Quantitative Stability Data

Precise solubility product (Ksp) values for molybdenum hydroxides are not widely reported, likely due to their tendency to form polymeric species and hydrated oxides rather than simple, well-defined crystalline hydroxides. However, the stability of the various molybdenum species can be inferred from thermodynamic data such as standard reduction potentials and Pourbaix diagrams.

Table 1: Standard Reduction Potentials of Selected Molybdenum Species

| Half-Reaction | Standard Potential (E°) (V) |

| MoO₂ (s) + 4H⁺ + 4e⁻ ⇌ Mo (s) + 2H₂O | -0.152 |

| MoO₄²⁻ + 4H₂O + 6e⁻ ⇌ Mo (s) + 8OH⁻ | -0.913 |

| Mo³⁺ + 3e⁻ ⇌ Mo (s) | -0.200 |

| HMoO₄⁻ + 7H⁺ + 6e⁻ ⇌ Mo (s) + 4H₂O | +0.442 |

Source: CRC Handbook of Chemistry and Physics[2]

The stability of different molybdenum species as a function of pH and potential is graphically represented in the Pourbaix diagram.

Experimental Protocols

The synthesis and characterization of molybdenum hydroxides require careful control of experimental conditions to obtain the desired oxidation state and prevent unwanted side reactions.

Synthesis of Molybdenum Hydroxides

Synthesis of Molybdenum(III) Hydroxide (Mo(OH)₃)

This protocol is adapted from general procedures for precipitating trivalent metal hydroxides.

-

Materials: A soluble Mo(III) salt (e.g., MoCl₃), an oxygen-free base solution (e.g., deoxygenated NaOH or NH₄OH), and deoxygenated water.

-

Procedure:

-

Dissolve the Mo(III) salt in deoxygenated water to a desired concentration under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the oxygen-free base solution dropwise to the Mo(III) solution while stirring continuously.

-

Monitor the pH of the solution. A brown to greenish precipitate of Mo(OH)₃ will form.[5]

-

Continue adding the base until precipitation is complete (typically in the pH range of 7-9).

-

Isolate the precipitate by centrifugation or filtration under an inert atmosphere.

-

Wash the precipitate several times with deoxygenated water to remove any soluble impurities.

-

Dry the product under vacuum.

-

Synthesis of Molybdenum(V) Oxo-hydroxide (MoO(OH)₃)

This method is based on the reduction of a Mo(VI) precursor.[10]

-

Materials: A soluble molybdate(VI) salt (e.g., sodium molybdate, Na₂MoO₄), a reducing agent (e.g., sodium borohydride, NaBH₄), and an acidic aqueous medium.

-

Procedure:

-

Prepare an aqueous solution of the molybdate(VI) salt.

-

Adjust the pH of the solution to between 4 and 7 using a suitable acid (e.g., HCl).

-

Slowly add a solution of the reducing agent (e.g., NaBH₄) to the molybdate solution with constant stirring.

-

A precipitate of molybdenum(V) hydroxide will form.

-

The reaction stoichiometry and conditions should be carefully controlled to ensure complete reduction to Mo(V).

-

Isolate, wash, and dry the precipitate as described for Mo(OH)₃.

-

Characterization Techniques

The characterization of molybdenum hydroxides is crucial for confirming the oxidation state, structure, and purity of the synthesized material.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements present in a sample.

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state.

-

Experimental Parameters for Molybdenum Oxides/Hydroxides:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) are commonly used.

-

Analysis Chamber Vacuum: Ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) are required to prevent surface contamination.

-

Analyzed Region: The Mo 3d region is of primary interest. The binding energies of the Mo 3d₅/₂ and Mo 3d₃/₂ peaks are used to identify the oxidation state.

-

Data Analysis: The complex Mo 3d spectra are often deconvoluted into components corresponding to different oxidation states (Mo³⁺, Mo⁴⁺, Mo⁵⁺, Mo⁶⁺).[6][7][13]

-

Table 2: Typical Mo 3d₅/₂ Binding Energies for Different Molybdenum Oxidation States

| Oxidation State | Typical Binding Energy (eV) |

| Mo⁴⁺ | ~229.3 |

| Mo⁵⁺ | ~230.5 - 231.5 |

| Mo⁶⁺ | ~232.5 - 233.0 |

Note: These values can vary slightly depending on the specific chemical environment.[6][7][13]

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystallographic structure of a material.

-

Principle: A beam of X-rays is diffracted by the crystalline planes in a sample, producing a diffraction pattern that is unique to the crystal structure.

-

Application to Molybdenum Hydroxides:

-

Many freshly precipitated molybdenum hydroxides are amorphous or poorly crystalline, resulting in broad diffraction peaks.[6][14]

-

Upon heating, these amorphous phases can crystallize into various molybdenum oxides (e.g., MoO₂, MoO₃), which have well-defined XRD patterns.[12][15][16]

-

XRD can be used to monitor the phase transformations of molybdenum hydroxides upon thermal treatment.

-

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox behavior of a species in solution or immobilized on an electrode surface.

-

Principle: The potential of a working electrode is swept linearly with time, and the resulting current is measured. The current peaks correspond to the reduction and oxidation of the electroactive species.

-

Application to Molybdenum Species:

-

CV can be used to determine the reduction and oxidation potentials of different molybdenum species in solution.

-

It can help to identify the different oxidation states of molybdenum that are stable within a given potential window.

-

The technique is valuable for studying the electrochemical stability of molybdenum-based materials, which is relevant for applications in electrocatalysis and energy storage.

-

Relevance in Drug Development and Biological Systems

Molybdenum is an essential trace element for most living organisms, including humans, where it functions as a cofactor in several enzymes. The versatile redox chemistry of molybdenum is at the heart of its biological activity. Molybdenum compounds are being explored for various therapeutic applications, including as anticancer agents and in drug delivery systems.[1][8]

Molybdenum Compounds as Anticancer Agents

Several molybdenum compounds have shown promise as anticancer agents.[1] Their mechanism of action is often related to their ability to induce oxidative stress in cancer cells or to interfere with specific signaling pathways. The oxidation state of molybdenum in these compounds can significantly influence their biological activity and toxicity. For example, molybdenum(VI) compounds are generally considered less toxic than those in lower oxidation states.

Molybdenum in Drug Delivery

Nanostructured molybdenum compounds, such as molybdenum disulfide (MoS₂), are being investigated as carriers for drug delivery.[8] The surface of these materials can be functionalized to attach drug molecules, and the release of the drug can be triggered by changes in the local environment, such as pH or redox potential. The stability of the molybdenum-based carrier in different physiological environments is a critical factor for its successful application.

Signaling Pathways and Molybdenum

The precise signaling pathways through which molybdenum compounds exert their therapeutic effects are an active area of research. Given their redox activity, it is plausible that they interact with cellular redox signaling pathways, such as those involving reactive oxygen species (ROS). The ability of molybdenum to cycle between different oxidation states allows it to participate in electron transfer reactions that can modulate the activity of various enzymes and signaling proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 3. srd.nist.gov [srd.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Revised Pourbaix Diagram for Molybdenum | Semantic Scholar [semanticscholar.org]

- 6. molybdenum [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. molybdenum [webbook.nist.gov]

- 16. nrc.gov [nrc.gov]

Thermodynamic Properties of Molybdenum Hydroxide: A Technical Guide for Researchers

An in-depth examination of the thermodynamic properties of molybdenum hydroxide (B78521), focusing on the stability and behavior of its various forms. This guide addresses the scarcity of direct experimental data for solid molybdenum hydroxides by leveraging the well-established thermodynamic data of related molybdenum oxides and aqueous species.

Introduction

Molybdenum and its compounds are of significant interest across various scientific disciplines, including catalysis, materials science, and medicine. Understanding the thermodynamic properties of molybdenum hydroxides is crucial for predicting their stability, reactivity, and potential formation in aqueous environments. However, direct experimental determination of the thermodynamic properties of solid molybdenum hydroxides is challenging due to their often transient or poorly crystalline nature.

This technical guide provides a comprehensive overview of the known thermodynamic data for key molybdenum compounds, outlines the experimental methodologies used to determine these properties for related stable species, and presents a framework for understanding the thermodynamic landscape of molybdenum hydroxides through their relationship with molybdenum oxides and aqueous molybdate (B1676688) ions.

Thermodynamic Data of Molybdenum and Its Oxides

The thermodynamic properties of elemental molybdenum and its stable oxides, molybdenum dioxide (MoO₂) and molybdenum trioxide (MoO₃), are well-characterized and provide a foundational dataset for estimating the properties of their hydrated and hydroxylated forms.

Table 1: Standard Thermodynamic Properties of Solid Molybdenum and Molybdenum Oxides at 298.15 K [1][2][3][4][5][6][7][8]

| Species | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| Molybdenum | Mo | solid | 0 | 28.7 | 0 |

| Molybdenum Dioxide | MoO₂ | solid | -588.9 | 46.3 | -533.0 |

| Molybdenum Trioxide | MoO₃ | solid | -745.1 | 77.7 | -668.0 |

Table 2: Standard Thermodynamic Properties of Aqueous Molybdate Ion at 298.15 K [9][10]

| Species | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| Molybdate Ion | MoO₄²⁻ | aq | - | 32.25 ± 4.41 | -836.63 ± 0.97 |

Note: A definitive standard enthalpy of formation for the aqueous molybdate ion is not consistently reported across the literature, hence it is omitted from this table.

Experimental Protocols for Thermodynamic Characterization

The thermodynamic data for molybdenum compounds are primarily determined through calorimetric and electrochemical methods. As direct measurements on molybdenum hydroxides are scarce, the protocols for their more stable oxide counterparts are presented here as a reference for the experimental approaches in this field.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a powerful technique for determining the enthalpy of formation (ΔfH°) of metal oxides. The method involves measuring the heat change upon dissolving the compound of interest and its constituent elements in a suitable solvent and applying Hess's Law.

Generalized Protocol for Determining the Enthalpy of Formation of MoO₃:

-

Sample Preparation: High-purity samples of molybdenum metal (Mo) and molybdenum trioxide (MoO₃) are required. The samples should be in a fine powder form to ensure complete and rapid dissolution.

-

Calorimeter Setup: A precision isoperibol or isothermal calorimeter is used. The reaction vessel is filled with a specific volume of a suitable solvent, such as an aqueous solution of potassium hydroxide (KOH) and potassium iodate (B108269) (KIO₄)[11]. The calorimeter is allowed to reach thermal equilibrium.

-

Dissolution of MoO₃: A precisely weighed sample of MoO₃ is introduced into the solvent, and the temperature change (ΔT₁) of the solution is meticulously recorded until a stable baseline is re-established. The enthalpy of solution for MoO₃ (ΔH_sol(MoO₃)) is then calculated.

-

Dissolution of Mo: A precisely weighed sample of Mo metal is dissolved in the same solvent system. This reaction is typically an oxidation-dissolution process, and the measured temperature change (ΔT₂) corresponds to the enthalpy of this reaction (ΔH_rxn(Mo)).

-

Thermochemical Cycle: The standard enthalpy of formation of MoO₃ is calculated using a thermochemical cycle that combines the measured enthalpies of reaction with the known standard enthalpies of formation of the other reactants and products in the dissolution reactions.

Electrochemical Methods for Gibbs Free Energy of Formation

Solid-state electrochemical cells can be employed to determine the Gibbs free energy of formation (ΔfG°) of metal oxides at various temperatures.

Generalized Protocol for Determining the Gibbs Free Energy of Formation of MoO₂:

-

Cell Construction: A galvanic cell is constructed with a solid-state electrolyte, typically a stabilized zirconia (e.g., Zr₀.₈₅Ca₀.₁₅O₁.₈₅)[12]. The working electrode consists of a mixture of Mo and MoO₂, while a reference electrode with a known oxygen partial pressure (e.g., air or a metal/metal oxide couple) is used[12].

-

EMF Measurement: The cell is placed in a furnace, and the electromotive force (EMF) is measured over a range of temperatures. The system is allowed to equilibrate at each temperature point.

-

Calculation of Gibbs Free Energy: The standard Gibbs free energy of the cell reaction is calculated from the measured EMF using the equation: ΔG° = -nFE, where 'n' is the number of moles of electrons transferred, 'F' is the Faraday constant, and 'E' is the measured EMF.

-

Determination of ΔfG°(MoO₂): From the Gibbs free energy of the cell reaction, the standard Gibbs free energy of formation of MoO₂ can be determined by incorporating the known Gibbs free energies of formation of the other components of the cell reaction.

Aqueous Speciation and the Role of Hydroxide

In aqueous solutions, the speciation of molybdenum(VI) is highly dependent on pH and concentration. This behavior is fundamental to understanding the conditions under which molybdenum hydroxide species may form and their relative stability. At high pH, the simple tetrahedral molybdate ion, MoO₄²⁻, is the dominant species. As the pH decreases, protonation and subsequent polymerization occur, leading to the formation of various polyoxomolybdates.

Caption: Aqueous speciation of Mo(VI) as a function of pH.[13][14][15]

The formation of these polyanions involves the elimination of water molecules from protonated molybdate species, highlighting the intimate relationship between molybdate chemistry and hydroxide ions. While discrete solid molybdenum hydroxides are not readily isolated, hydroxylated species are key intermediates in these aqueous equilibria.

Stability of Molybdenum Species: The Pourbaix Diagram

A Pourbaix diagram (potential-pH diagram) is a powerful tool for visualizing the thermodynamically stable species of an element in an aqueous electrochemical system. For molybdenum, the Pourbaix diagram indicates the regions of pH and potential where the metal, its various oxides, and soluble ionic species are predominant.

Caption: Workflow for using a Pourbaix diagram.[16][17][18]

The regions labeled "Passivation" on a molybdenum Pourbaix diagram correspond to the formation of stable solid phases on the metal surface, which are typically oxides like MoO₂ and MoO₃. While explicit regions for molybdenum hydroxides are often not depicted due to a lack of definitive thermodynamic data for their solid forms, the boundaries of the oxide stability regions provide an indication of the conditions under which hydrated oxides or hydroxides might exist as precursors or surface layers.

Estimating Thermodynamic Properties of Molybdenum Hydroxides

In the absence of direct experimental data, the thermodynamic properties of molybdenum hydroxides can be estimated using thermochemical cycles. For example, the enthalpy of formation of a hypothetical solid this compound, such as Mo(OH)₆, can be related to the enthalpy of formation of the corresponding oxide (MoO₃) and the enthalpy of hydration.

Caption: A conceptual thermochemical cycle for Mo(OH)₆.

This conceptual diagram illustrates that if the enthalpy of hydration of MoO₃ to form Mo(OH)₆ could be measured or reliably estimated, the standard enthalpy of formation of the hydroxide could be calculated. Such estimations are critical for developing a more complete thermodynamic database for the molybdenum-water system.

Conclusion

While direct experimental thermodynamic data for solid molybdenum hydroxides remain elusive, a robust understanding of their properties can be developed through the well-established data for molybdenum oxides and the complex chemistry of aqueous molybdate species. The experimental techniques outlined, such as solution calorimetry and electrochemical methods, provide the foundation for the existing thermodynamic database for molybdenum compounds. The aqueous speciation of molybdenum is critical for understanding the formation of hydroxylated species, and the Pourbaix diagram offers a comprehensive map of the stability of various molybdenum compounds in aqueous environments. Future research focusing on the direct calorimetric or electrochemical characterization of well-defined this compound species, or the precise measurement of hydration enthalpies of molybdenum oxides, would be invaluable for refining the thermodynamic models and enhancing our predictive capabilities regarding the behavior of molybdenum in aqueous systems.

References

- 1. WebElements Periodic Table » Molybdenum » thermochemistry and thermodynamics [webelements.com]

- 2. molybdenum dioxide [webbook.nist.gov]

- 3. molybdenum dioxide [webbook.nist.gov]

- 4. molybdenum [webbook.nist.gov]

- 5. molybdenum trioxide [webbook.nist.gov]

- 6. Molybdenum trioxide - Wikipedia [en.wikipedia.org]

- 7. WebElements Periodic Table » Molybdenum » molybdenum dioxide [webelements.com]

- 8. Molybdenum dioxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Standard Enthalpy of Formation of Molybdenum Trioxide Determined by Solution Calorimetry [cjcu.jlu.edu.cn]

- 12. Free energy of formation of molybdenum dioxide [inis.iaea.org]

- 13. imoa.info [imoa.info]

- 14. Speciation of Molybdenum(VI) in Chloride Media at Elevated Mo Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Revised Pourbaix Diagram for Molybdenum | Semantic Scholar [semanticscholar.org]

- 17. Pourbaix Diagrams for Uranium, Molybdenum and Technetium | Proceedings of the Canadian Nuclear Society [proceedings.cns-snc.ca]

- 18. researchgate.net [researchgate.net]

electronic band structure of molybdenum hydroxide

An In-depth Technical Guide on the Electronic Structure of Molybdenum Oxides and the Influence of Hydroxylation

Introduction

Molybdenum-based materials are of significant interest to researchers in fields ranging from catalysis to electronics and drug development. Their versatile redox chemistry and diverse structural motifs give rise to a rich array of electronic properties. While simple molybdenum hydroxides are not extensively characterized in terms of their bulk electronic band structure, a deep understanding can be derived from the well-studied molybdenum oxides (MoO₂ and MoO₃). This guide explores the core electronic properties of these oxides and examines the critical role of hydroxylation in modulating their band structure, a key factor in surface-mediated reactions and device performance.

Electronic Band Structure of Molybdenum Oxides

The electronic behavior of molybdenum oxides is dictated by the oxidation state of molybdenum and the crystalline structure. MoO₃, with a Mo(VI) (4d⁰) configuration, is a wide-bandgap semiconductor, whereas MoO₂, with a Mo(IV) (4d²) configuration, exhibits metallic properties.[1]

Molybdenum Dioxide (MoO₂)

Molybdenum dioxide (MoO₂) typically adopts a distorted rutile (monoclinic) crystal structure.[2] Its electronic properties are characterized by the overlap of the valence and conduction bands at the Fermi level, leading to metallic behavior.[1][2] The density of states near the Fermi level is dominated by Mo 4d orbitals, with some contribution from O 2p states.[1]

Molybdenum Trioxide (MoO₃)

The most stable phase of molybdenum trioxide is the orthorhombic α-MoO₃, which has a unique layered structure.[3] Unlike MoO₂, MoO₃ is an insulator with a wide band gap.[1] The valence band is primarily composed of O 2p states, while the conduction band is dominated by Mo 4d states.[2][4] The material is an indirect bandgap semiconductor, with the valence band maximum and conduction band minimum located at different points in the Brillouin zone.[1][4][5]

Quantitative Data on Electronic Properties

The band gap is a critical parameter for any semiconductor. The table below summarizes theoretical and experimental band gap values for α-MoO₃ from various studies. Note that theoretical values can vary significantly based on the computational method employed.

| Material | Method | Band Gap Type | Band Gap (eV) | Reference |

| α-MoO₃ | Experimental | Indirect | ~3.0 - 3.2 | [2][4] |

| α-MoO₃ | DFT (GGA) | Indirect | 1.95 | [1] |

| α-MoO₃ | DFT (HSE06) | Indirect | 3.027 | [2] |

| α-MoO₃ | DFT (SCAN) | Indirect | 3.16 | [2] |

| α-MoO₃ | DFT (mBJ) | Indirect | 2.81 | [4][5] |

The Influence of Hydroxylation

While comprehensive band structure diagrams for bulk molybdenum hydroxides are scarce, the effect of hydroxyl (OH) groups on the electronic properties of molybdenum oxide surfaces is a subject of intense study, particularly in catalysis and atomic layer deposition (ALD).

Hydroxyl groups on the surface can significantly alter the local electronic structure. Density Functional Theory (DFT) studies on hydroxylated silica (B1680970) surfaces supporting molybdenum oxide species show that the number of OH groups can influence Mo-O bond lengths.[6] In the context of ALD, surface hydroxyl groups are crucial for the nucleation of molybdenum-containing films, as they lower the reaction barrier for precursor chemisorption.[7] This interaction implies a direct modification of the surface electronic states, facilitating chemical reactions. For materials like MoS₂, hydration has been shown to affect the bandgap and introduce mid-gap states, a principle that can be extended to molybdenum oxides.[8]

Experimental and Computational Protocols

The determination of electronic band structure relies on a combination of experimental techniques and theoretical calculations.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials. A typical workflow for calculating the band structure of a molybdenum oxide or hydroxide (B78521) is as follows:

Methodology:

-

Structure Definition: The starting point is the crystal structure of the material (e.g., α-MoO₃), defined by its space group and lattice parameters.[1][3]

-

Functional Selection: An exchange-correlation functional is chosen. The selection is critical for accuracy. Options include:

-

Generalized Gradient Approximation (GGA): Functionals like PBE or PW91 are common but tend to underestimate band gaps.

-

Hybrid Functionals: Functionals like HSE06 incorporate a portion of exact Hartree-Fock exchange, providing more accurate band gaps that align better with experimental values.[2]

-

Meta-GGA: Functionals like SCAN or the modified Becke-Johnson (mBJ) potential can also yield improved band gap predictions.[2][4][5]

-

-

Pseudopotentials & Basis Set: The interaction between core and valence electrons is approximated using pseudopotentials. Valence electrons are described by a plane-wave basis set with a defined cutoff energy (e.g., 400 eV).[6]

-

Geometry Optimization: The atomic positions and lattice vectors of the crystal structure are relaxed until the forces on the atoms and the stress on the unit cell are minimized.

-

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated iteratively.

-

Band Structure Calculation: The electronic energies are calculated along high-symmetry paths within the first Brillouin zone to generate the band structure diagram.

-

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are computed to analyze the contribution of different atomic orbitals (e.g., Mo 4d, O 2p) to the electronic bands.[1][2]

Experimental Protocol: UV-Visible Spectroscopy and Tauc Plot Analysis

This experimental method is used to determine the optical band gap of a semiconductor material.

Methodology:

-

Sample Preparation: A stable suspension of the molybdenum oxide/hydroxide powder is prepared in a suitable solvent (e.g., ethanol) via ultrasonication. For thin films, the material is used directly.

-

UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance spectrum of the sample over a wavelength range of approximately 200-800 nm.

-

Tauc Plot Construction: The optical band gap (Eg) is determined using the Tauc relation: (αhν)n = A(hν - Eg), where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

n is an index that depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).

-

-

Data Analysis: A plot of (αhν)n versus hν is created. The linear portion of the curve is extrapolated to the x-axis (where the y-value is zero). This x-intercept provides the value of the optical band gap, Eg.

Visualizations

Computational Workflow for Electronic Structure Calculation

Caption: A typical workflow for determining electronic band structure using Density Functional Theory (DFT).

Logical Relationship: From Oxide to Hydroxylated Surface

Caption: Logical flow illustrating the effect of hydroxylation on the electronic properties of a molybdenum oxide surface.

References

- 1. payneresearch.wordpress.com [payneresearch.wordpress.com]

- 2. First-Principles Calculation of MoO2 and MoO3 Electronic and Optical Properties Compared with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spast.org [spast.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Specific features of electronic structures and optical susceptibilities of molybdenum oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. par.nsf.gov [par.nsf.gov]

A Technical Guide to Molybdenum Hydroxide Precursors for Nanomaterial Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum-based nanomaterials, including molybdenum disulfide (MoS₂) and molybdenum oxides (MoO₂, MoO₃), are gaining significant attention across various scientific disciplines for their unique electronic, optical, and catalytic properties.[1][2] Their applications are particularly promising in biomedicine, including roles in drug delivery, photothermal therapy, and bioimaging.[3][4] A critical aspect of harnessing their full potential lies in the controlled synthesis of these nanomaterials with desired morphology, size, and phase. This guide focuses on the pivotal role of molybdenum hydroxide (B78521) as a versatile, often in-situ generated, precursor for the bottom-up synthesis of a range of molybdenum-based nanomaterials. We provide an in-depth look at the synthesis methodologies, quantitative parameters, experimental protocols, and characterization workflows relevant to researchers in materials science and drug development.

Molybdenum Hydroxide: An Overlooked yet Crucial Precursor

While many synthesis protocols for molybdenum nanomaterials list common salts like sodium molybdate (B1676688) (Na₂MoO₄) or ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄) as the starting material, the actual reactive precursor is often a form of this compound or hydrous molybdenum oxide.[5][6][7] This species is typically formed in-situ through the acidification of an aqueous molybdate solution. The pH adjustment protonates the molybdate ions, leading to the formation of polyoxomolybdates and ultimately precipitating molybdenum hydroxides, which can be represented as MoOₓ(OH)ᵧ. This intermediate is then subjected to hydrothermal or solvothermal treatment, often with a sulfur source for MoS₂ or under reducing conditions for MoO₂, to form the desired nanomaterial.[8][9] The morphology and crystallinity of the final product are heavily influenced by the conditions under which this hydroxide precursor is formed and subsequently transformed.[10]

Synthesis of Molybdenum-Based Nanomaterials

The hydrothermal method is a prevalent and effective approach for synthesizing molybdenum-based nanomaterials from hydroxide precursors due to its ability to control crystal growth, morphology, and phase at relatively low temperatures.[7][11]

Synthesis of Molybdenum Disulfide (MoS₂) Nanomaterials

MoS₂ quantum dots and nanosheets are frequently synthesized hydrothermally using a molybdate salt and a sulfur source, such as L-cysteine or thiourea.[5][6][11] The initial step involves adjusting the pH of the molybdate solution, which facilitates the formation of the this compound precursor that then reacts with the sulfur source at elevated temperatures.

Synthesis of Molybdenum Oxide (MoO₂/MoO₃) Nanomaterials

Molybdenum oxide nanoparticles can be synthesized via hydrothermal routes or through the thermal decomposition of a precursor.[7][12] When using a hydrothermal method, a reducing agent can be introduced to facilitate the formation of MoO₂ from the in-situ generated this compound.[13] Alternatively, the hydroxide precursor can be isolated and then calcined at specific temperatures to yield different phases of molybdenum oxide.[12][14] The thermal decomposition process is highly dependent on temperature and atmosphere, which dictates the final oxidation state and crystal structure of the molybdenum oxide.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various reported synthesis protocols. This data is crucial for reproducing and tuning the synthesis to achieve specific nanomaterial characteristics.

Table 1: Synthesis Parameters for MoS₂ Nanomaterials

| Molybdenum Source | Sulfur Source | pH | Temperature (°C) | Time (h) | Resulting Nanomaterial | Reference |

|---|---|---|---|---|---|---|

| Sodium Molybdate | L-cysteine | 6.5 | 200 | 36 | MoS₂ Quantum Dots | [5][6] |

| Ammonium Molybdate | Thiourea | N/A | 200 | 24 | MoS₂ Nanoflakes | [16] |

| Sodium Molybdate | Thioacetamide | 1, 3, 5 | N/A | N/A | MoS₂ Nanospheres | [9] |

| Ammonium Molybdate | L-cysteine | 0.6 | 240 | 24 | Flower-like MoS₂ |[8] |

Table 2: Synthesis Parameters for Molybdenum Oxide Nanomaterials

| Molybdenum Source | Method | Temperature (°C) | Time (h) | Resulting Nanomaterial | Reference |

|---|---|---|---|---|---|

| Molybdenum Trioxide | Hydrothermal (Reduction) | 180 | 12 | MoO₂ Nanoparticles | [13] |

| Ammonium Molybdate | Hydrothermal | 180 | 24 | MoO₃ Nanorods | [7] |

| Sodium Molybdate | Sol-Gel, then Calcination | 400 | 4 | MoO₃ Nanoparticles (~25 nm) | [17] |

| Ammonium Molybdate | Citrate Sol-Gel, then Calcination | 500 | 1.5 | MoO₃ Nanoparticles | [18] |

| Ammonium Heptamolybdate | Chemical Bath Deposition | 70 | 0.5 | h-MoO₃ Nanoparticles |[19] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of MoS₂ Quantum Dots

This protocol is adapted from methods utilizing sodium molybdate and L-cysteine.[5][6]

-

Preparation of Molybdate Solution: Dissolve 0.25 g of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 25 mL of deionized water.

-

pH Adjustment (Hydroxide Formation): Adjust the pH of the solution to 6.5 using a 0.1 M HCl solution. This step is critical for the formation of the this compound precursor.

-

Addition of Sulfur Source: Add 0.5 g of L-cysteine and an additional 50 mL of deionized water to the solution.

-

Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Hydrothermal Reaction: Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave and heat it at 200°C for 36 hours.

-

Purification:

-

Allow the autoclave to cool to room temperature naturally.

-

Centrifuge the resulting solution at 9000 rpm for 10 minutes to remove larger aggregates.[6]

-

Collect the supernatant containing the MoS₂ quantum dots.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dialyze the filtrate against deionized water for 24-48 hours to remove unreacted precursors and byproducts.

-

-

Storage: Store the purified MoS₂ QD solution at 4°C for future use.[6]

Protocol 2: Hydrothermal Synthesis of MoO₂ Nanoparticles

This protocol is based on the reduction of a molybdenum precursor in a hydrothermal environment.[13]

-

Precursor Slurry: Create a mixture of molybdenum trioxide (MoO₃) powder in a 1:3 volume ratio of ethylene (B1197577) glycol (as a reducing agent) to distilled water.

-

Hydrothermal Reaction:

-

Place the slurry in a Teflon-lined autoclave.

-

Seal the vessel and heat it to 180°C for 12 hours. The ethylene glycol reduces the Mo(VI) from the hydrated oxide (hydroxide) to Mo(IV)O₂.

-

-

Product Recovery:

-

After cooling, filter the dark-colored precipitate.

-

Wash the product with deionized water and ethanol (B145695) to remove any residual ethylene glycol and other impurities.

-

-

Drying: Dry the final MoO₂ nanoparticle powder in an oven at 100°C.

Visualized Workflows and Pathways

The following diagrams, rendered using DOT language, illustrate the key processes in the synthesis and characterization of nanomaterials from this compound precursors.

Caption: General workflow for nanomaterial synthesis via this compound.

Caption: Chemical transformation from molybdate to final nanomaterial.

Caption: Standard workflow for nanomaterial characterization.

Applications in Drug Development

Molybdenum-based nanomaterials are highly attractive for biomedical applications. Their high surface area allows for efficient drug loading, and their unique properties can be leveraged for targeted therapies.[1][3]

-

Drug Delivery: MoS₂ nanosheets can be functionalized to carry and deliver anticancer drugs. The drug release can sometimes be triggered by external stimuli like near-infrared (NIR) light.[4]

-

Photothermal Therapy (PTT): MoS₂ and plasmonic MoO₂ nanoparticles exhibit strong NIR absorption, enabling them to generate localized heat upon laser irradiation to ablate cancer cells.[3][20]

-

Bioimaging: The photoluminescent properties of MoS₂ quantum dots make them suitable as probes for cellular imaging.[21]

The ability to control the size, phase, and surface chemistry of these nanomaterials—starting from the hydroxide precursor—is paramount to optimizing their performance and ensuring biocompatibility for these advanced therapeutic and diagnostic applications.[22][23]

References

- 1. MoS2-based nanostructures: synthesis and applications in medicine [openresearch-repository.anu.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. imoa.info [imoa.info]

- 4. Functionalized MoS2-nanoparticles for transdermal drug delivery of atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. wjarr.com [wjarr.com]

- 8. Preparation and Electrochemical Properties of Molybdenum Disulfide Nanomaterials [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shop.nanografi.com [shop.nanografi.com]

- 14. akjournals.com [akjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. ias.ac.in [ias.ac.in]

- 19. An Investigation on the Synthesis of Molybdenum Oxide and Its Silica Nanoparticle Composites for Dye Degradation | MDPI [mdpi.com]

- 20. Phase-controlled synthesis of molybdenum oxide nanoparticles for surface enhanced Raman scattering and photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 21. Facile synthesis of MoS2 quantum dots as fluorescent probes for sensing of hydroquinone and bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Steering Efficacy of Nano Molybdenum Towards Cancer: Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Impact of Molybdenum Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Polymolybdates from Hydroxide Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of polymolybdates from hydroxide (B78521) precursors. It delves into the core principles governing the polymerization of molybdate (B1676688) ions in aqueous solutions, outlines detailed experimental protocols for their synthesis and characterization, and presents quantitative data to elucidate the influence of key reaction parameters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of polyoxometalates.

Introduction: The Chemistry of Polymolybdate Formation

Polymolybdates are a class of polyoxometalates, which are complex inorganic compounds composed of molybdenum and oxygen atoms. Their formation in aqueous solutions is a fascinating example of self-assembly, where simple molybdate anions (MoO₄²⁻) polymerize to form larger, more complex structures. This process is primarily driven by changes in pH. In alkaline solutions, the simple tetrahedral molybdate ion is the predominant species. As the pH is lowered through the addition of an acid or the hydrolysis of a hydroxide precursor, a series of condensation reactions are initiated, leading to the formation of various polymolybdate anions.

The fundamental reaction involves the protonation of molybdate ions, followed by the elimination of water molecules to form Mo-O-Mo bridges. The specific polymolybdate species formed is highly dependent on factors such as the molybdenum concentration, pH, temperature, and the presence of other ions in the solution.[1] Common polymolybdate species include the heptamolybdate (or paramolybdate) ion, [Mo₇O₂₄]⁶⁻, and the octamolybdate ion, [Mo₈O₂₆]⁴⁻.[1][2]

The Role of Hydroxide Precursors

Hydroxide-containing compounds, such as ammonium (B1175870) hydroxide (NH₄OH) and sodium hydroxide (NaOH), play a crucial role as precursors in the synthesis of polymolybdates. They are typically used to dissolve molybdenum trioxide (MoO₃), which is the most common starting material for molybdenum chemistry.[3][4] The reaction of MoO₃ with a hydroxide solution initially forms the simple molybdate ion, MoO₄²⁻. Subsequent controlled acidification or adjustment of the ammonia-to-molybdenum ratio then induces the polymerization process.[5][6]

For instance, in the synthesis of ammonium heptamolybdate, molybdenum trioxide is dissolved in an excess of aqueous ammonia (B1221849).[3] The evaporation of this solution leads to the escape of excess ammonia, which effectively lowers the pH and drives the formation of the heptamolybdate crystals.[3]

Quantitative Data on Polymolybdate Speciation

The speciation of molybdenum in aqueous solution is highly sensitive to both pH and the total molybdenum concentration. The following tables summarize the dominant polymolybdate species under various conditions.

Table 1: Dominant Molybdate Species as a Function of pH

| pH Range | Dominant Molybdate Species | Reference |

| > 7 | Monomeric Molybdate (MoO₄²⁻) | [1] |

| 5 - 6 | Heptamolybdate ([Mo₇O₂₄]⁶⁻) | [1] |

| 3 - 5 | Heptamolybdate ([Mo₇O₂₄]⁶⁻) | [1] |

| < 2 | Octamolybdate ([Mo₈O₂₆]⁴⁻) | [1] |

Table 2: Molybdenum Speciation at a Fixed Concentration (2.5 mM)

| pH | Dominant Species and Approximate Percentage | Reference |

| 2 | H₂MoO₄ (aq) (~50%) and H₃Mo₇O₂₄³⁻ (~42%) | [7] |

| 5 | MoO₄²⁻ (~80%) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of common polymolybdates from hydroxide precursors.

Synthesis of Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

This protocol is based on the reaction of molybdenum trioxide with ammonium hydroxide.

Materials:

-

Molybdenum trioxide (MoO₃)

-

Concentrated ammonium hydroxide solution (28-30% NH₃)

-

Deionized water

Procedure:

-

In a fume hood, dissolve a specific amount of molybdenum trioxide in an excess of concentrated ammonium hydroxide solution with gentle heating and stirring.

-

Continue stirring until all the molybdenum trioxide has dissolved, forming a clear solution of ammonium molybdate.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the filtrate to a crystallization dish and allow it to evaporate slowly at room temperature. As the ammonia evaporates, the pH of the solution will decrease, leading to the crystallization of ammonium heptamolybdate.

-

Collect the resulting six-sided transparent prisms by filtration.

-

Wash the crystals with a small amount of cold deionized water and then with ethanol.

-

Dry the crystals at room temperature.

A concentrated solution of the product will have a pH between 5 and 6.[3]

Synthesis of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

This protocol describes the synthesis of sodium molybdate from molybdenum trioxide and sodium hydroxide.

Materials:

-

Molybdenum trioxide (MoO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of sodium hydroxide in deionized water to prepare a solution of the desired concentration.

-

Slowly add molybdenum trioxide powder to the sodium hydroxide solution while stirring continuously. The reaction is exothermic, so the addition should be done in portions to control the temperature.

-

Heat the mixture to 50-70°C and continue stirring until all the molybdenum trioxide has dissolved to form a clear solution.[4]

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Collect the white, crystalline sodium molybdate dihydrate by filtration.

-

Wash the crystals with a small amount of cold deionized water and dry them at a temperature below 100°C to avoid dehydration.[4]

Characterization Techniques

The synthesized polymolybdates can be characterized using a variety of analytical techniques to confirm their identity, purity, and structure.

Table 3: Common Characterization Techniques for Polymolybdates

| Technique | Information Obtained |

| X-Ray Diffraction (XRD) | Provides information on the crystal structure and phase purity of the solid material.[8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic vibrational modes of the Mo-O and Mo-O-Mo bonds in the polymolybdate structure.[10] |

| Raman Spectroscopy | Complements FTIR by providing information on the vibrational modes, and can be used for in-situ monitoring of the formation process.[11][12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (⁹⁵Mo and ¹⁷O) | Provides detailed information about the different molybdenum and oxygen environments within the polymolybdate structure in solution.[14][15] |

| Potentiometric Titration | Used to study the speciation of molybdates in solution as a function of pH by monitoring the potential change during titration with an acid.[16][17][18][19] |

| UV-Vis Spectroscopy | Can be used to monitor the changes in molybdate speciation in solution as different species have characteristic absorption spectra.[20] |

Visualizing Polymolybdate Formation and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key pathways and processes involved in the formation of polymolybdates.

Caption: Generalized pathway for the formation of polymolybdates from a hydroxide precursor.

Caption: A typical experimental workflow for the synthesis and characterization of polymolybdates.

Caption: Logical relationships between experimental parameters and polymolybdate properties.

Conclusion

The formation of polymolybdates from hydroxide precursors is a versatile and controllable process that allows for the synthesis of a wide range of polyoxometalate structures. A thorough understanding of the underlying aqueous chemistry, particularly the influence of pH and concentration on molybdate speciation, is essential for targeted synthesis. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and utilize these fascinating inorganic compounds in various scientific and technological applications, including catalysis, materials science, and medicine. The continued investigation into the kinetics and mechanisms of polymolybdate formation will undoubtedly lead to the discovery of novel structures with unique properties.

References

- 1. imoa.info [imoa.info]

- 2. scielo.br [scielo.br]

- 3. Ammonium heptamolybdate - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. US4079116A - Process for producing ammonium heptamolybdate and/or ammonium dimolybdate - Google Patents [patents.google.com]

- 6. DE2801067A1 - Ammonium hepta:molybdate prodn. - by extracting molybdenum tri:oxide concentrate with water and ammonia - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray absorption spectroscopy and X-ray diffraction data for molybdenum minerals and compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In situ real time infrared spectroscopy of sorption of (poly)molybdate ions into layered double hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hovione.com [hovione.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. gacbe.ac.in [gacbe.ac.in]

- 18. youtube.com [youtube.com]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. imoa.info [imoa.info]

An In-depth Technical Guide to the Core Principles of Molybdenum Hydroxide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of molybdenum hydroxide (B78521) chemistry, encompassing its synthesis, properties, structure, and applications. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Molybdenum Hydroxides

Molybdenum, a transition metal, exhibits a rich and complex chemistry, forming a variety of hydroxides and oxide-hydroxides with different oxidation states. These compounds are of significant interest due to their roles in catalysis, materials science, and biological systems. Molybdenum can exist in several oxidation states, with +3, +4, +5, and +6 being the most common in its hydroxide and oxide-hydroxide forms. The specific properties and reactivity of molybdenum hydroxides are highly dependent on their oxidation state, structure, and morphology.

Physicochemical Properties of Molybdenum Hydroxides and Oxides

A summary of the key physicochemical properties of various molybdenum hydroxides and the closely related molybdenum trioxide is presented in Table 1. This data is essential for understanding the behavior of these compounds in different environments and for designing experimental procedures.

| Property | Molybdenum(III) Hydroxide (Mo(OH)₃) | Molybdenum(IV) Hydroxide (Mo(OH)₄) | Molybdic Acid (H₂MoO₄ / MoO₃·H₂O) | Molybdenum Trioxide (MoO₃) |

| Molecular Formula | H₃MoO₃[1] | H₄MoO₄[2] | H₂MoO₄ | MoO₃[3] |

| Molecular Weight ( g/mol ) | 146.97[1] | 163.98[2] | 161.97 | 143.95[3] |

| Appearance | Brown/green precipitate[4] | Brown/black amorphous solid[4] | White or slightly yellow crystalline powder | White or slightly yellow crystalline powder[3] |

| Solubility | Insoluble in water | Insoluble in water | Sparingly soluble in water, soluble in alkalis | Sparingly soluble in water, soluble in alkalis[3] |

| Oxidation State of Mo | +3 | +4 | +6 | +6 |

Synthesis of Molybdenum Hydroxides

The synthesis of molybdenum hydroxides can be achieved through various methods, including precipitation, sol-gel processes, and electrodeposition. The choice of method depends on the desired oxidation state, purity, and morphology of the final product.

Precipitation of Molybdenum(V) Hydroxide

Precipitation is a common method for synthesizing molybdenum hydroxides. A detailed protocol for the precipitation of molybdenum(V) hydroxide is provided below. This method is particularly useful for separating molybdenum from other elements like rhenium.[4][5]

Experimental Protocol:

-

Reduction of Molybdenum(VI): Start with an aqueous solution of a molybdenum(VI) salt, such as ammonium (B1175870) molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O). Reduce the Mo(VI) to Mo(V) by adding a reducing agent like hydrazine (B178648) (N₂H₄) in a slightly acidic medium (e.g., 1-2 M HCl).

-

pH Adjustment: Carefully adjust the pH of the solution to the range of 5.0-5.8 using a base such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).[4][5] Continuous stirring is crucial during this step to ensure uniform precipitation.

-

Precipitation: Molybdenum(V) hydroxide will precipitate out of the solution as a solid. For molybdenum concentrations around 1 mg/mL, approximately 97.5% of the molybdenum can be precipitated.[5]

-

Co-precipitation (for low concentrations): For lower concentrations of molybdenum, a collector agent like zirconium can be used to ensure quantitative precipitation.[4]

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.

-

Drying: Dry the resulting molybdenum(V) hydroxide precipitate under vacuum or at a low temperature to prevent oxidation.

Sol-Gel Synthesis of Molybdenum Oxides/Hydroxides

The sol-gel method offers a versatile route to produce molybdenum oxides and hydroxides with controlled morphology and high purity.[6][7][8][9]

Experimental Protocol:

-

Precursor Solution: Dissolve a molybdenum alkoxide precursor, such as molybdenum(V) isopropoxide (Mo(OC₃H₇)₅), in a suitable organic solvent like isopropanol.[6]

-